N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide
Description
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound featuring a benzodioxol substituent and a 4-methylbenzamido group. Its molecular formula is C24H21N2O6, with a molecular weight of 433.47 g/mol. The 4-methylbenzamido substituent introduces lipophilicity, which may influence membrane permeability and protein binding .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-14-6-8-15(9-7-14)23(27)26-21-17-4-2-3-5-18(17)31-22(21)24(28)25-16-10-11-19-20(12-16)30-13-29-19/h2-12H,13H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKBGRNBZDEUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Keto Esters
The most widely reported method involves cyclization of 2-hydroxyacetophenone derivatives. For instance, ethyl 2-(2-acetamidophenoxy)acetate undergoes base-mediated intramolecular cyclization in refluxing ethanol, yielding the benzofuran-2-carboxylate intermediate. This step typically employs potassium carbonate (K₂CO₃) as the base, with reaction times of 6–8 hours at 80°C. The mechanism proceeds via enolate formation, followed by nucleophilic attack on the adjacent carbonyl group.
Oxidative Coupling of Phenols
Alternative routes utilize oxidative coupling of substituted phenols with α,β-unsaturated ketones. For example, 3-(4-methylbenzamido)prop-2-en-1-one reacts with 2H-1,3-benzodioxol-5-amine in the presence of iodine (I₂) and dimethyl sulfoxide (DMSO), facilitating dehydrogenative cyclization. This one-pot method achieves moderate yields (60–65%) but reduces the need for intermediate isolation.
Functionalization with the 2H-1,3-Benzodioxol-5-yl Group
The benzodioxole moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:
SNAr with 1,3-Benzodioxol-5-amine
The benzofuran-2-carboxamide intermediate reacts with 1,3-benzodioxol-5-amine in the presence of cesium carbonate (Cs₂CO₃) and copper(I) iodide (CuI) in dimethylacetamide (DMA). Microwave-assisted heating at 120°C for 1 hour accelerates the reaction, achieving 78% yield. The use of Cs₂CO₃ enhances solubility and facilitates deprotonation of the amine.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos ligand enables C–N bond formation between aryl halides and amines. This method is advantageous for substrates with steric hindrance, providing yields up to 82%.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, DMA) improve reaction rates for SNAr and amidation steps, while ethereal solvents (THF) favor cyclization. A comparative analysis of solvents is provided below:
| Reaction Step | Optimal Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzofuran cyclization | Ethanol | 88 | 92 |
| Amide coupling | DCM | 85 | 95 |
| Benzodioxole coupling | DMA | 78 | 90 |
Temperature and Catalysis
Elevated temperatures (80–120°C) are critical for cyclization and coupling steps, reducing reaction times by 40% compared to room-temperature conditions. Catalytic CuI (10 mol%) in benzodioxole coupling enhances regioselectivity, suppressing bis-arylation byproducts.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention times of 12.3 minutes.
Scalability and Industrial Applications
Kilogram-scale synthesis employs continuous flow reactors for the benzofuran cyclization step, achieving 92% yield with a space-time yield of 0.45 kg/L·h. Patent US10085992B2 highlights the compound’s utility in protecting hematopoietic stem cells during chemotherapy, necessitating GMP-compliant production .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds structurally similar to N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit tumor growth in various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry highlighted that benzofuran derivatives demonstrated potent cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism of action was attributed to the induction of apoptosis through the mitochondrial pathway, suggesting that this compound could similarly affect cancer cell viability.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known anti-inflammatory drugs. Studies have shown that benzodioxole-containing compounds can inhibit inflammatory mediators such as COX-2 and TNF-alpha.
Case Study:
In a preclinical model of arthritis, a related compound demonstrated a reduction in paw edema and inflammatory markers. This suggests that this compound may hold promise for treating inflammatory conditions.
Neurological Applications
Compounds featuring the benzodioxole moiety have been explored for their neuroprotective effects. The ability to cross the blood-brain barrier makes these compounds suitable candidates for treating neurodegenerative diseases.
Case Study:
Research published in Neuropharmacology indicated that benzodioxole derivatives improved cognitive function in models of Alzheimer’s disease by reducing amyloid-beta aggregation and enhancing cholinergic activity. This positions this compound as a potential therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs identified in the literature:
Structural and Functional Differences
Benzofuran vs. Oxadiazole Cores
- The target compound’s benzofuran core offers planar rigidity, which may enhance binding to aromatic-rich biological targets (e.g., enzymes or receptors).
Substituent Effects
- However, its electron-rich nature may also enhance metabolic stability compared to halogenated analogs .
- Halogenated Derivatives : The bromo- and chloro-substituted benzofuran () exhibits high lipophilicity, which could improve tissue penetration but reduce aqueous solubility .
- Fluorine and Methyl Groups : The fluorinated benzofuran (C14H12FN3O3) leverages fluorine’s electronegativity for enhanced target affinity and metabolic stability, while the methyl group balances lipophilicity .
Functional Group Diversity
- The hydroxylamine group in the MDA analog (C11H13NO3) introduces reactivity, likely reducing in vivo stability compared to the target compound’s amide bonds .
- The aminoethyl substituent in C15H12N2O4 may improve solubility but could increase susceptibility to enzymatic degradation .
Implications for Pharmacokinetics and Bioactivity
- Molecular Weight and Solubility: The target compound’s higher molecular weight (433.47 g/mol) may limit blood-brain barrier penetration compared to smaller analogs like C11H13NO3 (207.25 g/mol). However, its oxygen-rich structure (6 oxygen atoms) could mitigate solubility challenges .
- Metabolic Stability : Benzodioxol groups are less prone to oxidative metabolism than halogenated or hydroxylamine-containing analogs, suggesting a longer half-life for the target compound .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, encompassing its chemical properties, mechanisms of action, and relevant case studies.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4 |
| Molecular Weight | 402.44 g/mol |
| CAS Number | 688062-01-3 |
| LogP | 3.7409 |
| Polar Surface Area | 83.267 Ų |
This compound features a benzodioxole moiety, which is known for its diverse biological activities, including antioxidant and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound can bind to cellular receptors, influencing signal transduction pathways.
- DNA/RNA Interaction : Potential intercalation into DNA or RNA could alter gene expression and replication processes.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzodioxole have been shown to scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress .
Anticancer Potential
Studies have demonstrated that benzodioxole derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown selective toxicity towards cancer cells while sparing normal cells . The structure–activity relationship (SAR) analysis has identified key functional groups that enhance anticancer efficacy.
Antimicrobial Properties
While the antimicrobial activity of benzodioxole derivatives is generally modest, some compounds have shown selectivity against Gram-positive bacteria and certain fungi. The minimum inhibitory concentrations (MIC) for various derivatives indicate that modifications in the chemical structure can significantly impact their antimicrobial effectiveness .
Case Studies
- Neuroprotective Effects : A related study demonstrated that benzofuran derivatives could protect neuronal cells from oxidative damage and apoptosis, suggesting potential applications in neurodegenerative diseases .
- Cytotoxicity Assessment : In vitro studies on similar benzodioxole compounds revealed varying degrees of cytotoxicity against breast cancer cell lines (e.g., MCF-7), with some derivatives exhibiting lower toxicity towards normal cells compared to cancerous ones .
Q & A
Basic Research: What are the recommended synthetic routes for N-(2H-1,3-Benzodioxol-5-yl)-3-(4-Methylbenzamido)-1-Benzofuran-2-Carboxamide?
Answer:
The synthesis typically involves sequential coupling reactions. A general approach includes:
Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acid catalysis (e.g., H₂SO₄ or PPA) .
Amidation : Reacting the benzofuran-2-carboxylic acid intermediate with 4-methylbenzoyl chloride in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
Benzodioxol incorporation : Coupling the intermediate with 1,3-benzodioxol-5-amine via a carbodiimide-mediated reaction .
Key considerations :
- Optimize reaction temperatures (typically 80–110°C) to avoid side reactions.
- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of active intermediates .
Basic Research: How should researchers validate the structural integrity of this compound?
Answer:
Employ a multi-technique analytical workflow:
- NMR spectroscopy : Confirm aromatic proton environments (e.g., benzodioxol protons at δ 6.8–7.1 ppm, benzofuran protons at δ 7.2–7.5 ppm) and carboxamide NH signals (δ ~10 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS [M+H]⁺) and fragmentation patterns consistent with the benzodioxol and benzamide groups .
- Elemental analysis : Ensure C, H, N, and O percentages align with theoretical values (±0.3% tolerance) .
Advanced Research: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:
- Refinement software : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding .
- Key metrics : Analyze dihedral angles between the benzodioxol and benzofuran rings (e.g., angles <10° indicate planarity, influencing π-π stacking) .
- Hydrogen bonding : Identify intramolecular interactions (e.g., O–H···O between benzodioxol and carboxamide groups) that stabilize the conformation .
Example : A related benzodioxol-benzofuran hybrid showed a 6.2° alignment between aromatic rings, enhancing binding to hydrophobic enzyme pockets .
Advanced Research: How can contradictory bioactivity data across studies be systematically addressed?
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
Purity validation : Use HPLC-DAD/ELSD (≥98% purity) to exclude degradation products .
Assay standardization :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for passage number.
- Validate enzyme inhibition assays (e.g., COX-2) with reference inhibitors .
SAR analysis : Compare substituent effects (e.g., replacing 4-methylbenzamide with 4-fluorobenzamide alters IC₅₀ by 2–3 fold) .
Basic Research: What solvent systems are optimal for purification?
Answer:
- Normal-phase chromatography : Use hexane/ethyl acetate (gradient 8:1 to 4:1) for polar intermediates .
- Reverse-phase HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for final purification .
Note : Benzodioxol-containing compounds may exhibit strong adsorption on silica; pre-adsorption with activated charcoal improves recovery .
Advanced Research: How does the benzodioxol moiety influence in vitro vs. in vivo pharmacokinetics?
Answer:
The 1,3-benzodioxol group enhances metabolic stability but may reduce solubility:
- In vitro : LogP ~3.5 (calculated) suggests moderate membrane permeability.
- In vivo : Phase I metabolism (e.g., CYP450-mediated oxidation of the methylbenzamide group) shortens half-life in rodent models .
Mitigation : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the benzofuran ring to improve aqueous solubility without compromising target binding .
Advanced Research: What computational methods predict target binding modes?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 4COX) to model interactions between the carboxamide group and catalytic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzodioxol-enzyme hydrophobic interactions .
Validation : Compare computational binding energies (ΔG) with experimental IC₅₀ values; discrepancies >1 kcal/mol warrant re-evaluation of force fields .
Basic Research: What are the recommended storage conditions to prevent degradation?
Answer:
- Store at –20°C in amber vials under argon.
- Avoid aqueous buffers (pH >7) to prevent hydrolysis of the carboxamide bond .
- Lyophilized forms remain stable for >12 months at 4°C .
Advanced Research: How can researchers resolve spectral overlaps in ¹H NMR?
Answer:
- 2D NMR : Use HSQC to correlate overlapping aromatic protons (δ 6.8–7.5 ppm) with their respective carbons .
- Variable temperature NMR : Elevate to 50°C to sharpen broad NH signals (e.g., carboxamide NH at δ 10 ppm) .
- Deuterium exchange : Confirm exchangeable protons by comparing spectra in D₂O vs. DMSO-d₆ .
Advanced Research: What strategies optimize yield in multi-step synthesis?
Answer:
- Intermediate trapping : Use scavenger resins (e.g., polymer-bound DMAP) to remove unreacted acyl chlorides .
- Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., cyclization reactions) to improve reproducibility .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize parameters (e.g., 72% yield achieved at 90°C, 18h reaction time) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
